

3,4-Difluorostyrene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Difluorostyrene

Cat. No.: B050085

[Get Quote](#)

An In-depth Technical Guide to **3,4-Difluorostyrene**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-difluorostyrene**, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its core properties, provide detailed synthetic protocols with mechanistic insights, explore its reactivity, and highlight its applications, particularly in the synthesis of bioactive molecules.

Core Properties and Identification

3,4-Difluorostyrene, also known as 1,2-difluoro-4-vinylbenzene, is an aromatic compound distinguished by a vinyl group and two fluorine atoms on the benzene ring.^{[1][2]} This substitution pattern significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in various synthetic applications.

CAS Number: 405-03-8^{[1][3]}

Physicochemical Data

The physical and chemical properties of **3,4-difluorostyrene** are critical for its handling, reaction setup, and purification. The presence of fluorine atoms notably affects its boiling point and density compared to non-fluorinated styrene.

Property	Value
Molecular Formula	C ₈ H ₆ F ₂
Molecular Weight	140.13 g/mol [2][3]
Appearance	Colorless to light yellow liquid[2]
Boiling Point	146.5 - 147 °C at 760 mmHg[1][2]
Density	1.131 g/cm ³ [1][2]
Flash Point	31.7 - 32 °C[1][2]
Refractive Index (n ²⁰ /D)	1.512[1]
InChI Key	VPKZWIGZODEBDP-UHFFFAOYSA-N

Safety and Handling

3,4-Difluorostyrene is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[2][4] It is classified as a flammable liquid (Category 3).[3][5] Standard personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn.[4][6]

- Hazard Statements: H225/H226 (Highly flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation).
- Precautionary Measures: Use non-sparking tools and take action to prevent static discharges.[4][7] Store in a cool, well-ventilated place with the container tightly closed.[2] Recommended storage is under refrigeration, often below -20°C, to inhibit polymerization.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of **3,4-difluorostyrene** is most commonly achieved via a Wittig reaction, starting from the commercially available 3,4-difluorobenzaldehyde. This method offers high reliability and good yields. The causality behind this choice lies in the mild reaction conditions and the high functional group tolerance of the Wittig olefination.

Experimental Protocol: Wittig Olefination

This protocol describes a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC), and the product identity is confirmed by standard spectroscopic methods.

Step 1: Ylide Preparation

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise over 20 minutes. The appearance of a characteristic deep orange or yellow color indicates the formation of the phosphonium ylide.
- Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

Step 2: Olefination Reaction

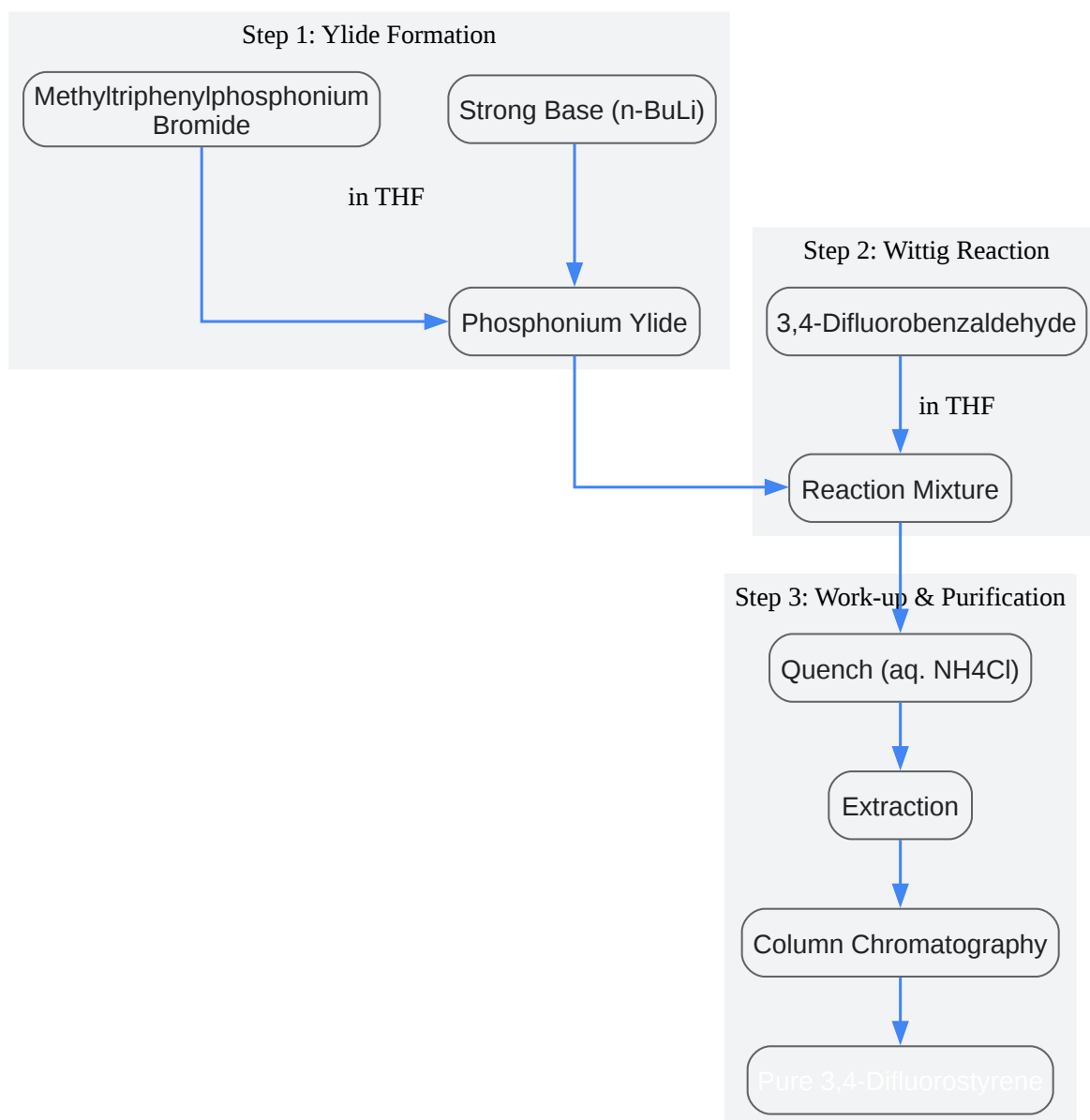
- Dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
- Add the aldehyde solution dropwise to the prepared ylide solution at 0 °C. The choice of a low temperature helps to control the exothermicity of the reaction and improve selectivity.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

Step 3: Work-up and Purification

- Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired **3,4-difluorostyrene** and triphenylphosphine oxide as a major byproduct.
- Purify the crude oil via flash column chromatography on silica gel, eluting with hexanes, to yield pure **3,4-difluorostyrene**.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Wittig synthesis of **3,4-Difluorostyrene**.

Spectroscopic Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for **3,4-difluorostyrene**.

- ^1H NMR: The proton NMR spectrum is the first line of characterization.
 - Vinyl Protons: Three distinct signals will be present in the vinylic region (~5.0-7.0 ppm). The geminal, cis, and trans protons will appear as doublets of doublets due to their coupling to each other.
 - Aromatic Protons: The three protons on the difluorinated ring will appear in the aromatic region (~6.8-7.5 ppm), showing complex splitting patterns due to both H-H and H-F coupling.
- ^{13}C NMR:
 - The spectrum will show 8 distinct carbon signals. The two carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants ($^1J_{\text{CF}}$), appearing as doublets. The aromatic carbons will also show smaller, longer-range C-F couplings.
- ^{19}F NMR:
 - Two distinct signals are expected for the two non-equivalent fluorine atoms, with their coupling to each other (F-F coupling) and to adjacent protons (H-F coupling) providing definitive structural information.
- IR Spectroscopy:
 - Key vibrational bands will confirm the presence of the main functional groups: C=C stretch (vinyl) around 1630 cm^{-1} , C-H stretches (aromatic and vinyl) just above 3000 cm^{-1} , and strong C-F stretches in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) will be observed at $m/z = 140$, corresponding to the exact mass of $\text{C}_8\text{H}_6\text{F}_2$.

Reactivity and Applications in Drug Development

The utility of **3,4-difluorostyrene** stems from the combined reactivity of its vinyl group and the unique properties of the fluorinated aromatic ring.

Reactivity Profile

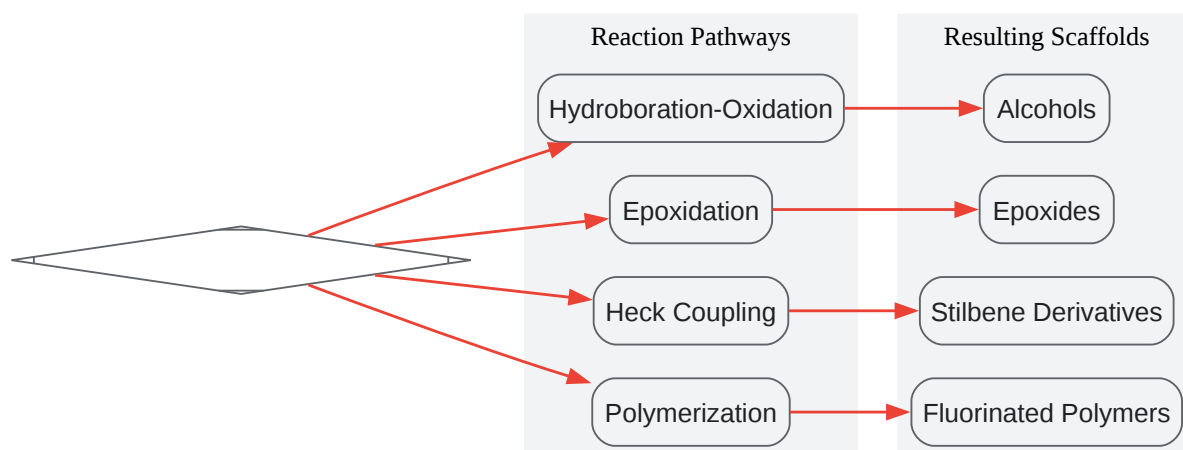
- **Polymerization:** Like styrene, the vinyl group readily undergoes free-radical polymerization to produce poly(**3,4-difluorostyrene**). The fluorine substituents can impart desirable properties to the resulting polymer, such as thermal stability and altered dielectric constant.
- **Electrophilic Addition:** The double bond can participate in electrophilic addition reactions (e.g., halogenation, hydrohalogenation).
- **Aromatic Substitution:** The difluorobenzene ring can undergo further electrophilic or nucleophilic aromatic substitution, although the fluorine atoms are deactivating.

Role in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacological properties.^{[8][9]} Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450), increase binding affinity through favorable electrostatic interactions, and alter pKa to improve cell permeability.^[8]

3,4-Difluorostyrene serves as a versatile building block for introducing the 3,4-difluorophenyl motif into larger, more complex molecules.^{[1][2]} For example, it has been used to prepare pyrazole derivatives that act as c-Jun N-terminal kinase (JNK) inhibitors, which are targets for inflammatory diseases and neurodegenerative disorders.^{[1][2]}

Application as a Chemical Intermediate



[Click to download full resolution via product page](#)

Caption: Versatility of **3,4-Difluorostyrene** as a synthetic intermediate.

Conclusion

3,4-Difluorostyrene is a high-value chemical intermediate with a well-defined property and safety profile. Its synthesis is accessible through standard organic methodologies like the Wittig reaction. The strategic placement of two fluorine atoms on the aromatic ring makes it an exceptionally useful building block for drug discovery, enabling the fine-tuning of metabolic stability and binding characteristics of therapeutic candidates. Furthermore, its vinyl functionality opens avenues in polymer science for the creation of novel fluorinated materials. This guide provides the foundational knowledge for scientists to confidently handle, synthesize, and apply this versatile compound in their research endeavors.

References

- LookChem. **3,4-Difluorostyrene**. [Link]
- PubChem. **3,4-Difluorostyrene** | C₈H₆F₂ | CID 20487088. [Link]
- Chemsrvc. **3,4-Difluorostyrene** | CAS#:405-03-8. [Link]
- Gill, H., L. T. T. Nguyen, and S. R. B. J. T. D. D. T. Patel. "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert

opinion on drug discovery 14.9 (2019): 867-881. [Link]

- Grygorenko, O. O., et al. "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv. (2021). [Link]
- PubChem. 2,6-Difluorostyrene | C₈H₆F₂ | CID 2778300. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 3,4-DIFLUOROSTYRENE | 405-03-8 [amp.chemicalbook.com]
- 3. 3,4-Difluorostyrene | C₈H₆F₂ | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2,6-Difluorostyrene | C₈H₆F₂ | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Difluorostyrene | CAS#:405-03-8 | Chemsrce [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [3,4-Difluorostyrene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050085#3-4-difluorostyrene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com